molecular formula C21H25ClN2O3 B11347508 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11347508
M. Wt: 388.9 g/mol
InChI Key: BKQCVOJWWMFWPU-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol.

    Acetylation: The intermediate is then acetylated using 4-methoxyphenylacetic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Additionally, advanced techniques such as continuous flow synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.

    4-Methoxyphenethylamine: Used as a precursor for the synthesis of various organic compounds.

    Phenoxy acetamide derivatives: Explored for their pharmacological activities and potential therapeutic applications.

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and potential biological activities

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H25ClN2O3/c1-26-17-8-6-16(7-9-17)14-21(25)23-15-20(24-10-12-27-13-11-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25)

InChI Key

BKQCVOJWWMFWPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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